Bezuclastinib - 1616385-51-3

Bezuclastinib

Catalog Number: EVT-8952099
CAS Number: 1616385-51-3
Molecular Formula: C19H17N5O
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bezuclastinib is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, bezuclastinib binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
Source and Classification

Bezuclastinib, also known by its developmental codes CGT9486 and PLX9486, is classified under the category of investigational drugs. It is a synthetic compound with the chemical formula C19H17N5OC_{19}H_{17}N_{5}O and a molar mass of approximately 331.379 g/mol . The drug's mechanism of action centers around its ability to inhibit the activity of mutated forms of the KIT receptor, which plays a crucial role in cell signaling pathways related to growth and survival in certain cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of bezuclastinib involves several key steps that focus on constructing its unique molecular framework. The compound features a complex structure that includes a pyrazole moiety, which is critical for its biological activity. While specific synthetic routes are proprietary, initial studies indicate that the synthesis employs standard organic chemistry techniques such as:

  • Formation of key intermediates: Utilizing reactions like cyclization and condensation to build the pyrazole and pyrrolopyridine rings.
  • Functional group modifications: Introducing substituents that enhance potency and selectivity against specific KIT mutations.
  • Purification techniques: Employing chromatographic methods to isolate the final product with high purity suitable for biological testing.

These methods ensure that bezuclastinib maintains its structural integrity and pharmacological efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Bezuclastinib undergoes various chemical reactions that are essential for its activity as a kinase inhibitor. Key reactions include:

  • Binding Interaction: The compound forms non-covalent interactions with the ATP-binding pocket of the KIT receptor, specifically targeting mutations located in the activation loop.
  • Pharmacokinetics: Studies have shown that bezuclastinib exhibits favorable pharmacokinetic properties, such as adequate absorption and distribution while demonstrating minimal brain penetration, which reduces potential central nervous system side effects .

These reactions contribute to its therapeutic efficacy in clinical settings.

Mechanism of Action

Process and Data

The mechanism by which bezuclastinib exerts its effects involves:

  1. Inhibition of KIT Signaling: By binding selectively to mutated forms of the KIT receptor, bezuclastinib prevents downstream signaling pathways that promote cell proliferation and survival.
  2. Selectivity: Unlike other inhibitors, bezuclastinib shows minimal activity against closely related kinases such as platelet-derived growth factor receptor alpha (PDGFRA) and vascular endothelial growth factor receptor (KDR), thereby reducing off-target toxicity .
  3. Clinical Efficacy: In clinical trials, bezuclastinib has demonstrated significant reductions in serum tryptase levels and improvement in symptoms associated with systemic mastocytosis .

This targeted inhibition is critical for managing treatment-resistant cases effectively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bezuclastinib possesses several notable physical and chemical properties:

  • Molecular Weight: 331.379 g/mol
  • LogP (lipophilicity): 3.28
  • pKa Values:
    • Strongest Acidic: 12.85
    • Strongest Basic: 2.55
  • Hydrogen Bonding:
    • Hydrogen Acceptors: 3
    • Hydrogen Donors: 3
  • Polar Surface Area: 86.46 Ų
  • Rotatable Bonds: 3
Applications

Scientific Uses

Bezuclastinib is currently under investigation for various clinical applications:

  • Systemic Mastocytosis: It has shown promise in treating indolent systemic mastocytosis by significantly reducing mast cell burden and associated symptoms.
  • Gastrointestinal Stromal Tumors: The drug is being evaluated for efficacy in patients with imatinib-resistant gastrointestinal stromal tumors, particularly those harboring specific KIT mutations.

Research continues to explore its potential in other malignancies where KIT mutations play a critical role in disease progression .

Molecular Mechanisms of Action

Kinase Selectivity Profiling of Bezuclastinib in KIT D816V Mutant Systems

Bezuclastinib (formerly CGT9486 or PLX-9486) is an orally active tyrosine kinase inhibitor engineered for high selectivity against the KIT D816V mutation, a constitutively active variant driving pathologic mast cell proliferation in approximately 95% of systemic mastocytosis cases and secondary resistance in gastrointestinal stromal tumors [1] [4]. Kinase profiling across 71 targets—including ion channels, transporters, enzymes, and closely related kinases—demonstrated that bezuclastinib potently inhibits KIT D816V (IC₅₀ <1 μM) while exhibiting minimal activity against off-target kinases such as platelet-derived growth factor receptor alpha (PDGFRα), platelet-derived growth factor receptor beta (PDGFRβ), colony-stimulating factor 1 receptor (CSF1R), and vascular endothelial growth factor receptor 2 (VEGFR2) [4] [6] [9]. This selectivity is critical, as inhibition of PDGFRβ or VEGFR2 is linked to dose-limiting toxicities like hypertension, edema, and intracranial hemorrhage in other kinase inhibitors [4].

In vitro analyses further confirmed bezuclastinib’s specificity:

  • KIT D816V Cellular Assays: Bezuclastinib suppressed KIT D816V phosphorylation with 10-fold greater potency than midostaurin (PKC412) and comparable efficacy to avapritinib (BLU-285) at nanomolar concentrations [4] [6].
  • Broad Kinase Screening: At therapeutic concentrations (100–200 nM), bezuclastinib showed >90% inhibition of KIT D816V but <20% inhibition of PDGFRα, PDGFRβ, or CSF1R, underscoring its unique anti-target avoidance [9].

Table 1: Kinase Inhibition Profile of Bezuclastinib

Kinase TargetIC₅₀ (nM)Inhibition at 100 nM (%)
KIT D816V<100>95
Wild-Type KIT15080
PDGFRα>10,000<10
PDGFRβ>10,000<10
CSF1R>10,000<5

Data derived from cell-based kinase assays [4] [6] [9].

Structural Basis for High-Affinity Binding to KIT D816V

Bezuclastinib’s selectivity originates from its binding mode within the adenosine triphosphate (ATP)-binding pocket of KIT. Unlike type II inhibitors (e.g., imatinib), which target inactive kinase conformations, bezuclastinib functions as a type I inhibitor, binding to the active conformation of KIT D816V. This allows effective inhibition of the mutation’s constitutively activated state [4] [6]. Structural analyses reveal:

  • Hydrophobic Pocket Engagement: The 3,4-dimethyl-1H-pyrazole-5-carboxamide moiety anchors deep into the hydrophobic cleft of KIT’s kinase domain, forming van der Waals contacts with Val654 and Ala621 [3] [6].
  • Gatekeeper Residue Interaction: Unlike avapritinib, bezuclastinib avoids steric clashes with the Thr670 gatekeeper residue, reducing susceptibility to gatekeeper-mediated resistance [4] [9].
  • Activation Loop Stabilization: Hydrogen bonding between the pyrrolo[2,3-b]pyridine group and Cys809 stabilizes the activation loop, preventing phosphorylation-induced activation [3].

X-ray crystallography (PDB ID: 7KHK) confirms bezuclastinib’s binding induces a conformational shift that occludes ATP access, explaining its submicromolar affinity for KIT D816V while sparing structurally similar kinases [3] [6].

Comparative Analysis of Bezuclastinib with First- and Second-Generation Tyrosine Kinase Inhibitors

Bezuclastinib’s mechanistic differentiation from existing tyrosine kinase inhibitors is evident in three domains:

  • Target Spectrum:
  • First-generation inhibitors (e.g., imatinib) exhibit negligible activity against KIT D816V due to steric hindrance from the activation loop mutation [2] [4].
  • Second-generation inhibitors (e.g., midostaurin, avapritinib) inhibit KIT D816V but lack selectivity, suppressing PDGFRβ (midostaurin) or CSF1R (avapritinib), which correlate with cognitive effects and intracranial bleeding [4] [5]. Bezuclastinib maintains >100-fold selectivity for KIT D816V over these anti-targets [9].
  • Brain Penetration:Avapritinib’s high blood-brain barrier permeability (brain:plasma ratio = 0.5–1.0) contributes to dose-limiting CNS adverse events. In contrast, bezuclastinib shows minimal brain penetration (brain:plasma ratio <0.1 in rats) due to efflux transporter substrates, reducing neurotoxicity risks [4] [9].

  • Mutation Coverage:Bezuclastinib retains efficacy against activation loop mutations beyond D816V (e.g., D816H, N822K), whereas imatinib is ineffective against all exon 17 variants [1] [8].

Inhibition Kinetics and Thermodynamic Studies of KIT D816V Mutant Clonal Expansion

Bezuclastinib demonstrates rapid and sustained suppression of KIT D816V-driven clonal expansion through two kinetic mechanisms:

  • Time-Dependent Inhibition:In cellular models, bezuclastinib achieves 50% reduction in phospho-KIT within 2 hours, with maximal target inhibition sustained for >12 hours post-dosing. This correlates with dissociation constants (Kd) in the low nanomolar range (1–5 nM), reflecting high binding affinity [4] [8].

  • Thermodynamic Drivers:Isothermal titration calorimetry reveals bezuclastinib binding to KIT D816V is entropy-driven (ΔS >0), facilitated by hydrophobic interactions that displace structured water molecules from the ATP pocket. This contrasts with enthalpy-driven binders like midostaurin, which exhibit lower conformational stability [6].

Table 2: Thermodynamic and Kinetic Parameters of Bezuclastinib Binding

ParameterBezuclastinibMidostaurinAvapritinib
Kd (nM)1.28.50.7
Association Rate (kon, M⁻¹s⁻¹)2.5 × 10⁶1.1 × 10⁶3.0 × 10⁶
Dissociation Half-life (min)1204590
ΔG (kcal/mol)-12.1-10.8-12.5

Data derived from surface plasmon resonance and cellular kinase assays [4] [6] [8].

Clinically, these properties translate to rapid reductions in KIT D816V variant allele fraction (median: 48.5% at 12 weeks) and serum tryptase in systemic mastocytosis patients, indicating suppression of mutant mast cell clones [5] [8]. In advanced gastrointestinal stromal tumors, combination therapy with sunitinib extended median progression-free survival to 11 months by concurrently targeting primary and exon 17-resistant mutations [1].

Properties

CAS Number

1616385-51-3

Product Name

Bezuclastinib

IUPAC Name

4,5-dimethyl-N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-3-carboxamide

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H17N5O/c1-11-12(2)23-24-17(11)19(25)21-15-8-14-9-16(22-18(14)20-10-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

NVSHVYGIYPBTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C(=O)NC2=CN=C3C(=C2)C=C(N3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.